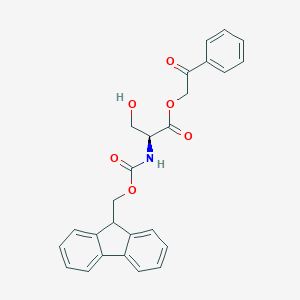

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester

Overview

Description

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid serine, preventing unwanted reactions during the synthesis process. The 9-fluorenylmethoxycarbonyl group is particularly valued for its stability under acidic conditions and its ease of removal under basic conditions.

Mechanism of Action

Target of Action

Fmoc-Ser-OPac primarily targets amino acids in peptide chains during the process of peptide synthesis . The compound acts as a protecting group for the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process .

Mode of Action

Fmoc-Ser-OPac interacts with its targets by attaching to the amino group of an amino acid, forming a stable bond that protects the amino group from unwanted reactions . This protection is crucial during peptide synthesis, as it allows for the selective addition of amino acids in a specific sequence . The Fmoc group is then removed by a base, usually piperidine .

Biochemical Pathways

Fmoc-Ser-OPac plays a significant role in the biochemical pathway of peptide synthesis . It is used in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .

Pharmacokinetics

The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The primary result of Fmoc-Ser-OPac’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, Fmoc-Ser-OPac allows for the selective addition of amino acids to a growing peptide chain . This results in the formation of peptides of significant size and complexity .

Action Environment

The action of Fmoc-Ser-OPac is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of Fmoc-Ser-OPac’s action . For instance, the removal of the Fmoc group requires a basic environment .

Biochemical Analysis

Biochemical Properties

Fmoc-Ser-OPac plays a crucial role in biochemical reactions, particularly in phase peptide synthesis, solid phase synthesis, and activated ester methods . It interacts with various enzymes and proteins during these processes, facilitating the formation of peptide bonds and the synthesis of complex biomolecules .

Cellular Effects

The effects of Fmoc-Ser-OPac on cellular processes are primarily related to its role in peptide synthesis. By serving as an intermediate in the synthesis of glycosylated peptides and glycopeptides, Fmoc-Ser-OPac influences cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fmoc-Ser-OPac exerts its effects through its interactions with biomolecules during peptide synthesis. It binds to enzymes and proteins, facilitating the formation of peptide bonds and the synthesis of complex biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Ser-OPac can change over time. It has been shown to be stable at room temperature, with a long shelf-life

Metabolic Pathways

Fmoc-Ser-OPac is involved in the metabolic pathways related to peptide synthesis. It interacts with various enzymes and cofactors during these processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester typically involves the protection of the amino group of L-serine with the 9-fluorenylmethoxycarbonyl group. This is achieved by reacting L-serine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The phenacyl ester is then introduced by reacting the protected serine with phenacyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester undergoes several types of chemical reactions, including:

Deprotection: Removal of the 9-fluorenylmethoxycarbonyl group under basic conditions using reagents like piperidine.

Ester Hydrolysis: Hydrolysis of the phenacyl ester to yield the free carboxylic acid.

Substitution Reactions: The phenacyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.

Ester Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide is used for hydrolysis of the ester.

Major Products Formed

Deprotection: The major product is L-serine with a free amino group.

Ester Hydrolysis: The major product is L-serine with a free carboxylic acid group.

Scientific Research Applications

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.

Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the large-scale synthesis of peptides for pharmaceutical and biotechnological applications

Comparison with Similar Compounds

Similar Compounds

- N-(9-Fluorenylmethoxycarbonyl)-L-alanine Phenacyl Ester

- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid Phenacyl Ester

- N-(tert-Butyloxycarbonyl)-L-serine Phenacyl Ester

Uniqueness

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is unique due to its specific use in protecting the amino group of serine, which is crucial in the synthesis of serine-containing peptides. Its stability under acidic conditions and ease of removal under basic conditions make it a preferred choice over other protecting groups like tert-butyloxycarbonyl .

Biological Activity

N-(9-Fluorenylmethoxycarbonyl)-L-serine phenacyl ester (Fmoc-Ser-OPac) is a compound widely used in peptide synthesis and has garnered interest in biological research due to its unique properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fmoc-Ser-OPac is an amino acid derivative characterized by the following structure:

- Chemical Formula : C26H23NO6

- CAS Number : 125760-26-1

- Molecular Weight : 445.46 g/mol

This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of serine during the coupling process.

The biological activity of Fmoc-Ser-OPac can be attributed to its role as a building block in peptide synthesis. The Fmoc group provides stability and protects the serine residue from undesired reactions during synthesis. Once incorporated into peptides, the biological activity is largely dependent on the structure and function of the resulting peptides.

Key Mechanisms:

- Peptide Synthesis : Fmoc-Ser-OPac allows for the selective incorporation of serine into peptides, facilitating the study of serine's role in various biological processes.

- Enzymatic Activity : Peptides containing serine can act as substrates for various enzymes, influencing metabolic pathways and signaling mechanisms.

1. Antioxidant Properties

Research indicates that peptides synthesized with Fmoc-Ser-OPac exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in studies focused on aging and neurodegenerative diseases.

2. Antimicrobial Activity

Studies have shown that certain peptides containing serine residues demonstrate antimicrobial properties. The incorporation of Fmoc-Ser-OPac into peptide sequences may enhance these properties, making them potential candidates for developing new antimicrobial agents.

3. Cell Signaling

Peptides synthesized using Fmoc-Ser-OPac can participate in cell signaling pathways, particularly those involving serine phosphorylation. This modification plays a significant role in regulating various cellular functions, including metabolism and cell division.

Case Studies

-

Antioxidant Peptide Study :

- A study demonstrated that a peptide synthesized with Fmoc-Ser-OPac exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in vitro.

- Results : The peptide showed a 50% reduction in ROS at a concentration of 10 µM, highlighting its potential therapeutic applications in oxidative stress-related conditions.

-

Antimicrobial Peptide Development :

- Researchers synthesized a series of peptides incorporating Fmoc-Ser-OPac and tested their antimicrobial efficacy against various bacterial strains.

- Findings : One peptide exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

-

Cell Signaling Pathway Analysis :

- A study investigated the impact of serine-containing peptides on cellular signaling pathways related to insulin resistance.

- : Peptides with serine residues were found to modulate insulin signaling, suggesting their role in metabolic regulation.

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Formula | C26H23NO6 |

| CAS Number | 125760-26-1 |

| Molecular Weight | 445.46 g/mol |

| Antioxidant Activity | 50% reduction in ROS at 10 µM |

| Antimicrobial MIC | 5 µg/mL against Staphylococcus aureus |

Properties

IUPAC Name |

phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVUIPZMRWLQC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447048 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125760-26-1 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.